molecular formula C10H12FNO B11745567 (3R)-3-(4-fluorophenyl)morpholine

(3R)-3-(4-fluorophenyl)morpholine

Cat. No.: B11745567
M. Wt: 181.21 g/mol
InChI Key: VURZDWDKDQRYTJ-JTQLQIEISA-N
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Description

(3R)-3-(4-fluorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 4-fluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-fluorophenyl)morpholine typically involves the reaction of morpholine with a fluorinated aromatic compound under specific conditions. One common method involves the use of (2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-fluorophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated morpholine ring.

Scientific Research Applications

(3R)-3-(4-fluorophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(4-chlorophenyl)morpholine: Similar structure but with a chlorine atom instead of fluorine.

    (3R)-3-(4-bromophenyl)morpholine: Contains a bromine atom in place of fluorine.

    (3R)-3-(4-methylphenyl)morpholine: Features a methyl group instead of a halogen.

Uniqueness

(3R)-3-(4-fluorophenyl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(3R)-3-(4-fluorophenyl)morpholine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2/t10-/m0/s1

InChI Key

VURZDWDKDQRYTJ-JTQLQIEISA-N

Isomeric SMILES

C1COC[C@H](N1)C2=CC=C(C=C2)F

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F

Origin of Product

United States

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